N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-5-4-6-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-7-8-15(28-2)16(9-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIOBKMAYIFQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound intercalates with DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning and prevent it from being correctly read or replicated, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can disrupt the process of DNA replication, which is crucial for cell division and growth . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s likely pharmacokinetic properties and their impact on its bioavailability.
Result of Action
The compound’s interaction with DNA can have several molecular and cellular effects. Most notably, it can lead to the death of cancer cells . This is because the disruption of DNA replication can prevent these cells from dividing and growing, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect the compound’s metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 393.4 g/mol
- CAS Number : 1206990-84-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the quinazoline core followed by the introduction of the acetamide and methoxy groups. The synthetic pathway can be optimized for yield and purity using various reagents and reaction conditions.
Antitumor Activity
Research indicates that compounds within the quinazoline class exhibit significant antitumor properties. In a study evaluating various derivatives' in vitro antitumor activity, certain quinazoline derivatives demonstrated mean GI(50) values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance:
| Compound | Mean GI(50) (µM) | Comparison to 5-FU (µM) |
|---|---|---|
| Compound A | 10.47 | 22.60 |
| Compound B | 7.24 | 22.60 |
| Compound C | 14.12 | 22.60 |
This suggests that this compound may possess similar or enhanced antitumor efficacy compared to established treatments .
The mechanism by which quinazoline derivatives exert their biological effects often involves inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, these compounds have been shown to inhibit tyrosine kinase activities and may target Epidermal Growth Factor Receptor (EGFR) pathways critical in cancer pathogenesis .
Anti-inflammatory Properties
In addition to their antitumor activity, quinazoline derivatives have also been evaluated for anti-inflammatory effects. Studies have indicated that certain compounds can significantly reduce inflammation markers in models of acute inflammation. For example:
| Compound | Inhibition Rate (%) | Model Used |
|---|---|---|
| Compound D | 53.41 | Carrageenan-induced paw edema |
This highlights the potential dual therapeutic application of this compound in both cancer treatment and inflammatory conditions .
Case Studies
Several case studies have explored the biological activities of quinazoline derivatives:
- In Vitro Studies : Various derivatives were tested against different cancer cell lines showing promising results in inhibiting cell growth and inducing apoptosis.
- In Vivo Models : Animal studies demonstrated significant reductions in tumor size when treated with quinazoline-based compounds compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Studies have also explored the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in the context of chronic inflammatory diseases.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry investigated the anticancer mechanisms of similar quinazoline derivatives. The results showed that these compounds inhibited tumor growth in vivo and induced apoptosis via the mitochondrial pathway. This suggests that this compound may share similar mechanisms of action.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Pharmaceutical Biology, the antimicrobial efficacy of various triazole derivatives was assessed. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters examined the neuroprotective effects of related compounds on neuroblastoma cells subjected to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability by modulating oxidative stress-related pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Core Heterocyclic Systems
- Triazoloquinazoline vs. Triazolopyrimidine : The target compound’s triazolo[4,3-c]quinazoline core (fused five-membered triazole and six-membered quinazoline) differs from ZINC000021797248’s triazolo[1,5-a]pyrimidine system. The latter’s pyrimidine ring enhances π-π stacking with enzyme active sites, as seen in MPII inhibition .
- Triazinoquinazoline vs. Triazoloquinazoline: highlights triazinoquinazoline derivatives (six-membered triazine fused to quinazoline), which exhibit antioxidant activity. The triazoloquinazoline core in the target compound may offer improved metabolic stability due to reduced ring strain .
Substituent Effects
- Methoxy vs.
- Thioacetamide vs. Acetamide Linkers : Sulfur-containing analogs (e.g., compound 5 in ) show stronger antimicrobial activity due to thiol-mediated redox interactions, whereas oxygen-linked acetamides (target compound) may prioritize hydrogen bonding .
Preparation Methods
Formation of the Quinazoline Core
The quinazoline scaffold is synthesized from 7-methylanthranilic acid derivatives. Cyclocondensation with formamide or urea under acidic conditions yields 3,4-dihydroquinazolin-4-one intermediates. For example:
This intermediate is oxidized to the quinazolin-4(3H)-one using agents like potassium permanganate.
Triazole Ring Annulation
The triazole ring is introduced via cyclization of the quinazolinone with hydrazine derivatives. A common method involves reacting 3-aminoquinazolinone with chloroacetyl chloride to form 2-chloro-N-(4-oxo-2-quinazolin-3-yl)acetamide, followed by treatment with 4-methyl-1,2,4-triazole-3-thiol in acetone with K₂CO₃.
Reaction conditions :
Acetamide Side-Chain Introduction
The final step couples the triazoloquinazoline intermediate with 3,4-dimethoxyphenylamine using amide bond formation. EDCI·HCl and DMAP (4-dimethylaminopyridine) facilitate this reaction under nitrogen protection:
Typical yield : 76% after recrystallization (dichloromethane/ethyl acetate).
Optimization of Critical Parameters
Solvent and Temperature Effects
Catalysts and Reagents
Purification Techniques
-
Recrystallization : Dichloromethane-ethyl acetate mixtures yield high-purity crystals.
-
Column chromatography : Used for intermediates with lower solubility.
Comparative Analysis of Methodologies
The patent method achieves higher yields due to optimized coupling conditions, while the literature method offers flexibility in triazole substitution patterns.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Limitations
Q & A
Q. What are the established synthetic methodologies for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of anthranilic acid derivatives with aldehydes/ketones to form the quinazolinone core (acidic/basic conditions) .
- Step 2 : Introduction of the triazoloquinazoline moiety via nucleophilic substitution or oxidation (e.g., H₂O₂ for thioxo-to-dioxo conversion) .
- Step 3 : Acetamide linkage formation using coupling agents like carbonyldiimidazole (CDI) . Key Conditions : Solvents (DMF, ethanol), catalysts (triethylamine), and temperature control (60–80°C) to optimize yield . Characterization :
-
TLC for reaction progress .
-
NMR (¹H/¹³C) and MS for structural confirmation .
Synthetic Step Reagents/Conditions Yield (%) Characterization Method Quinazolinone Formation Anthranilic acid, aldehyde, HCl 65–75 TLC, NMR Triazole Fusion H₂O₂, AcOH 50–60 ¹H NMR Acetamide Coupling CDI, DMF 70–80 ¹³C NMR, MS
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- ¹H/¹³C NMR : Critical for verifying aromatic protons (6.5–8.5 ppm), methoxy groups (~3.8 ppm), and acetamide carbonyls (~170 ppm) .
- IR Spectroscopy : Confirms C=O stretches (1650–1750 cm⁻¹) and NH bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₃N₅O₄⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Comparative Assays : Use standardized in vitro models (e.g., kinase inhibition assays) to replicate conflicting results under controlled conditions .
- Structural Analog Analysis : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
- Assay Variability Control : Validate cell lines, enzyme sources, and incubation times (e.g., COX-2 inhibition assays in human vs. murine models) .
Q. What experimental strategies elucidate the mechanism of action against neurological targets?
- Molecular Docking : Screen against targets like GABAₐ receptors or serotonin transporters using software (AutoDock Vina) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified receptors (e.g., NMDA subunits) .
- Metabolic Stability Assays : Incubate with liver microsomes to assess pharmacokinetic relevance .
Example Workflow :
- Target Identification : Prioritize receptors linked to triazolopyrimidine activity (e.g., 5-HT₆) .
- In Silico Screening : Dock the compound into active sites (PDB: 4U5T) .
- Validation : SPR or radioligand binding assays to confirm hits .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) to mitigate synthesis variability .
- Advanced Analytics : Use LC-MS/MS for metabolite identification in pharmacokinetic studies .
- Collaborative Studies : Cross-validate biological data with independent labs to confirm findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
